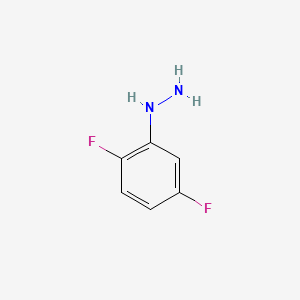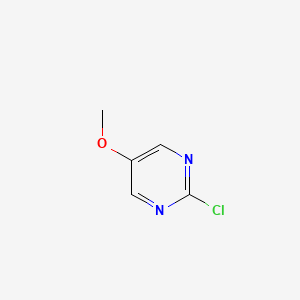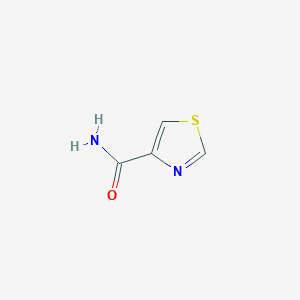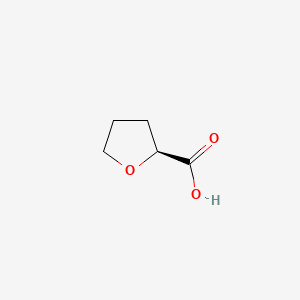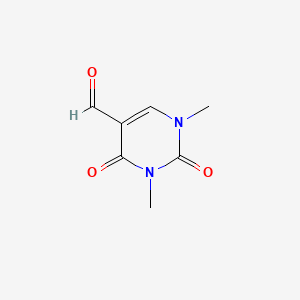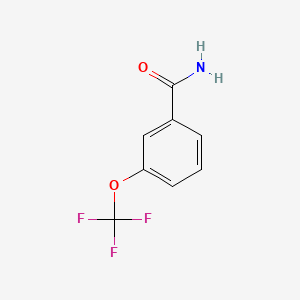
3-(Trifluoromethoxy)benzamide
Overview
Description
3-(Trifluoromethoxy)benzamide is an organofluorine compound with the CAS Number: 658-91-3 . It has a molecular weight of 205.14 .
Synthesis Analysis
The synthesis of trifluoromethoxy compounds, including this compound, is a topic of ongoing research . The trifluoromethoxy group is finding increased utility as a substituent in bioactives .Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a trifluoromethoxy group attached . The InChI code for this compound is 1S/C8H6F3NO2/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H, (H2,12,13) .Chemical Reactions Analysis
The trifluoromethoxy group is thermally and chemically resistant to attack by acids, bases, organometallic reagents, and oxidizing/reducing agents . When substituted on an aromatic ring, the trifluoromethoxy group exhibits similar electron-withdrawing behavior to the alkoxy group but also acts to deactivate the aromatic ring system .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a boiling point of 115-117°C .Scientific Research Applications
Antiarrhythmic Activity
3-(Trifluoromethoxy)benzamide derivatives have been explored for their potential in treating arrhythmias. Compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, a related structure, showed significant antiarrhythmic activity in animal models. This activity is influenced by the basicity of the amine nitrogen and the nature of the linkage between the heterocycle and amide nitrogen (Banitt, Bronn, Coyne, & Schmid, 1977). Further research led to the clinical trial of one such compound, flecainide acetate (Banitt, Coyne, Schmid, & Mendel, 1975).
Antimicrobial Activity
Fluorinated benzamide derivatives, including those with trifluoromethoxy groups, have demonstrated antimicrobial properties. These compounds show significant activity against fungi and Gram-positive microorganisms, with some effectiveness against Gram-negative strains. This suggests a promising avenue for developing new antimicrobial agents (Carmellino, Pagani, Pregnolato, Terreni, & Pastoni, 1994).
Synthesis and Modification of Benzamides
Research has focused on the synthesis and modification of benzamides, including trifluoromethoxybenzamides, for various applications. Techniques like Cu-promoted C-H activations have been used for efficient synthesis, highlighting the versatility of these compounds in chemical synthesis (Hu, Chen, Gui, Tan, & Zhu, 2016).
Inhibitors of Stearoyl-CoA Desaturase-1
Some trifluoromethylbenzamide derivatives have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in lipid metabolism. This suggests potential applications in treating metabolic disorders or diseases related to lipid metabolism (Uto et al., 2009).
Safety and Hazards
3-(Trifluoromethoxy)benzamide is classified as a warning hazard according to the GHS07 classification . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The trifluoromethoxy group is finding increased utility as a substituent in bioactives, but it is still perhaps the least well-understood fluorine substituent in currency . Even more fluorinated drugs are predicted to be developed in the near future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethoxy)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acetolactate synthase and succinate dehydrogenase. These interactions are crucial as they can lead to enzyme inhibition, affecting the overall metabolic pathways in which these enzymes are involved. The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in metabolic pathways, leading to altered cellular metabolism. Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby modulating the downstream effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its interaction with acetolactate synthase, which plays a role in the biosynthesis of branched-chain amino acids. The compound can inhibit this enzyme, leading to a decrease in the production of these amino acids. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of other enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For instance, its interaction with transporters can affect its concentration in different tissues, thereby modulating its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with enzymes involved in metabolic processes. The localization of this compound within specific subcellular compartments can significantly influence its biochemical properties and effects .
Properties
IUPAC Name |
3-(trifluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRANUIMYSXUNCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334878 | |
| Record name | 3-(Trifluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658-91-3 | |
| Record name | 3-(Trifluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 658-91-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297452.png)
